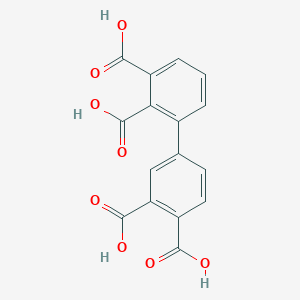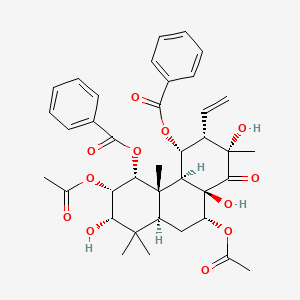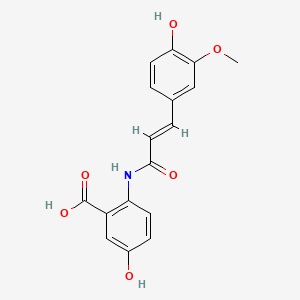
Passifloricin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Passifloricin B is a natural product found in Passiflora foetida with data available.
Applications De Recherche Scientifique
Overview of Passiflora and Its Constituents
- Passiflora, including species like Passiflora incarnata, is known for its CNS depressant properties. Phyto-constituents like flavonoids, glycosides, alkaloids, and others have been reported in Passiflora species. Research highlights the benzoflavone (BZF) moiety from P. incarnata for potential medicinal applications (Dhawan, Dhawan, & Sharma, 2004).
Discovery and Isolation of Passifloricins
- Passifloricins, including passifloricin B, are polyketides α-pyrones isolated from Passiflora foetida resin. These compounds are unique to this passion flower and were not detected in other species (Echeverri et al., 2001).
Synthetic Approaches
- The stereoselective total synthesis of passifloricin A, which shares structural similarities with passifloricin B, demonstrates the interest in synthesizing these compounds for potential applications. The synthesis involves steps like Maruoka asymmetric allylation and Grubbs' olefin metathesis (Reddy et al., 2013).
Ethnopharmacology and Clinical Applications
- Passiflora species have been used traditionally for a variety of treatments, like insomnia, anxiety, and other CNS disorders. P. incarnata is particularly notable for its ethnopharmacological relevance and has been subjected to clinical evaluations for its pharmacology, efficacy, and safety (Miroddi et al., 2013).
Anxiolytic and Sedative Activities
- Studies on Passiflora edulis, related to Passifloricin B, have shown anxiolytic and sedative activities, highlighting the importance of flavonoids in these effects (Deng et al., 2010).
Chemical Composition and Metabolite Profiling
- A comprehensive study of the chemical composition of Passiflora species revealed a variety of metabolites, including flavonoids and fatty acid conjugates. These findings provide insights into the diverse pharmacological activities of Passiflora species (Farag et al., 2016).
Potential Antiprotozoal and Antimycobacterial Activities
- Structural analogues of passifloricin B have shown significant in vitro activity against pathogens like Leishmania panamensis, Plasmodium falciparum, and Mycobacterium tuberculosis, indicating potential for antiprotozoal and antimycobacterial applications (Cardona et al., 2006).
Propriétés
Nom du produit |
Passifloricin B |
|---|---|
Formule moléculaire |
C26H50O6 |
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
(4S,6R)-4-hydroxy-6-[(2R,4S,6S)-2,4,6-trihydroxyhenicosyl]oxan-2-one |
InChI |
InChI=1S/C26H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(27)16-22(28)17-23(29)18-25-19-24(30)20-26(31)32-25/h21-25,27-30H,2-20H2,1H3/t21-,22-,23+,24-,25+/m0/s1 |
Clé InChI |
JZNFIVBUHKHIMV-ARXROMJUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC[C@@H](C[C@@H](C[C@H](C[C@@H]1C[C@@H](CC(=O)O1)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(CC(CC(CC1CC(CC(=O)O1)O)O)O)O |
Synonymes |
passifloricin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



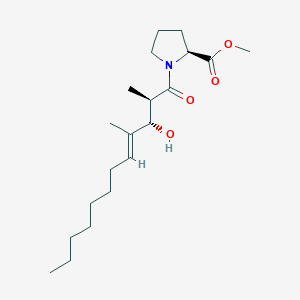
![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]furan-3-carboxamide](/img/structure/B1250941.png)

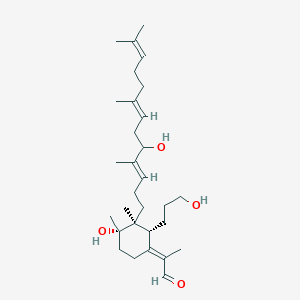
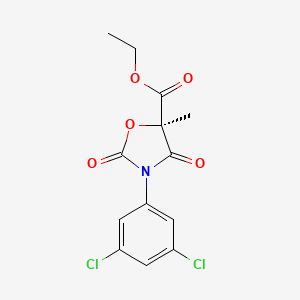
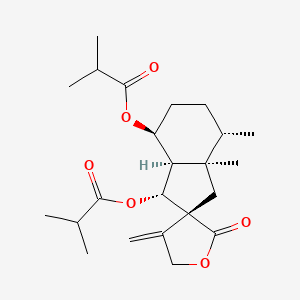
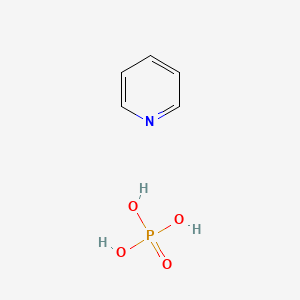
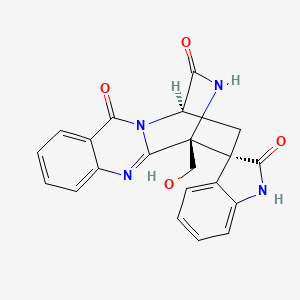

![(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid](/img/structure/B1250954.png)
